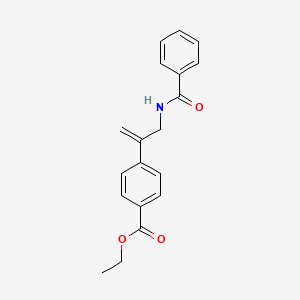

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate

Beschreibung

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular weight of 309.3598 daltons .

Eigenschaften

CAS-Nummer |

919349-77-2 |

|---|---|

Molekularformel |

C19H19NO3 |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(22)17-11-9-15(10-12-17)14(2)13-20-18(21)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3,(H,20,21) |

InChI-Schlüssel |

RMRCATNJTSYRRK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves esterification reactions. One common method is the reaction of ethyl 4-(2-cyanoacetamido)benzoate with hydrogen sulfide in the presence of triethylamine, followed by treatment with dimethyl acetylenedicarboxylate (DMAD) to afford the desired product . Industrial production methods often involve continuous-flow synthesis, which optimizes reaction time and sequences to achieve high conversion and selectivity .

Analyse Chemischer Reaktionen

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes, depending on the reducing agent used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate can be compared to other similar compounds such as:

Benzocaine: A well-known local anesthetic with a similar ester structure.

Procaine: Another local anesthetic that shares structural similarities but has different pharmacokinetic properties.

Biologische Aktivität

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antitumor, antibacterial, and anti-inflammatory effects.

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has the molecular formula CHNO. The structure features an ethyl ester group, a benzamide moiety, and a propene side chain, which contribute to its biological activity.

Synthesis

The synthesis of Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves the following steps:

- Formation of the Benzamide : The reaction of benzoic acid with an appropriate amine under acidic conditions.

- Alkylation : Introduction of the propene group through a suitable alkylation method.

- Esterification : The final step involves esterification with ethanol to yield the target compound.

Antitumor Activity

Recent studies have indicated that Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC Values : The compound showed IC values ranging from 10 µM to 25 µM across different cell lines, indicating potent activity against tumor cells.

Antibacterial Activity

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has also been evaluated for its antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects using animal models. Key findings include:

- Model Used : Carrageenan-induced paw edema in rats.

- Dosage : Administration of Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate at doses of 10 mg/kg and 20 mg/kg resulted in a significant reduction in edema compared to control groups.

Case Studies

-

Case Study on Antitumor Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate induced apoptosis in MCF-7 cells through the activation of caspase pathways.

-

Case Study on Antibacterial Properties :

- Research highlighted in Antibiotics journal reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.